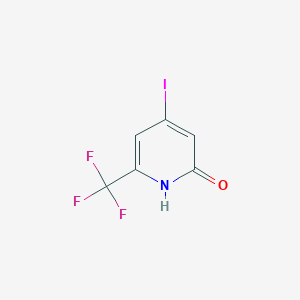

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

CAS No.: 1227600-97-6

Cat. No.: VC2747326

Molecular Formula: C6H3F3INO

Molecular Weight: 288.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227600-97-6 |

|---|---|

| Molecular Formula | C6H3F3INO |

| Molecular Weight | 288.99 g/mol |

| IUPAC Name | 4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H,11,12) |

| Standard InChI Key | ZOEAMBBAILLAAC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(NC1=O)C(F)(F)F)I |

| Canonical SMILES | C1=C(C=C(NC1=O)C(F)(F)F)I |

Introduction

Chemical Structure and Properties

Basic Information

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine is a structurally diverse pyridine derivative with multiple functional groups attached to its aromatic ring. The compound is identified by the Chemical Abstracts Service (CAS) number 1227600-97-6, which uniquely distinguishes it from other chemical entities. Its molecular formula is C6H3F3INO, corresponding to a molecular weight of 288.99 g/mol, which reflects its composition of carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms. The precise arrangement of these atoms forms a pyridine ring with a hydroxyl group at position 2, an iodine atom at position 4, and a trifluoromethyl group at position 6. This structural configuration contributes to the compound's distinctive chemical behavior and potential applications in various scientific domains.

The combination of these functional groups creates a molecule with a unique three-dimensional structure and electronic distribution. The relatively large iodine atom at position 4 introduces steric bulk to one side of the molecule, while the trifluoromethyl group at position 6 contributes additional volume and electronic effects. These structural features influence the compound's physical properties, chemical reactivity, and potential interactions with biological targets. Understanding these basic structural and chemical characteristics provides a foundation for exploring the compound's synthesis, applications, and biological activities.

Table 1: Basic Chemical Information of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

| Parameter | Information |

|---|---|

| CAS Number | 1227600-97-6 |

| Molecular Formula | C6H3F3INO |

| Molecular Weight | 288.99 g/mol |

| Chemical Classification | Halogenated pyridine derivative |

| Functional Groups | Hydroxyl, Iodo, Trifluoromethyl |

| Research Use | For research use only; not for human or veterinary use |

Physical and Chemical Properties

The physical and chemical properties of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine are heavily influenced by its unique structural features, particularly the combination of hydroxyl, iodo, and trifluoromethyl substituents on the pyridine ring. While specific experimental data for this exact compound is limited in the available literature, we can make informed predictions based on similar compounds and general principles of organic chemistry. The compound is expected to appear as a crystalline solid at room temperature, with a relatively high melting point due to the presence of both hydrogen bonding capabilities (from the hydroxyl group) and the substantial molecular weight contributed by the iodine atom.

The solubility profile of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine likely resembles that of related pyridine derivatives, with moderate solubility in organic solvents such as methanol, ethanol, and chloroform, and limited solubility in water. As observed with similar compounds like 2-hydroxy-6-(trifluoromethyl)pyridine, it may show slight solubility in chloroform and methanol . The trifluoromethyl group significantly increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of proteins. This property is particularly valuable in drug development, where lipophilicity often correlates with improved pharmacokinetic properties.

From a chemical reactivity standpoint, 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine presents multiple reactive sites. The hydroxyl group at position 2 can participate in nucleophilic substitution reactions, serving as a handle for further functionalization. A notable characteristic of this functional group is its ability to exist in tautomeric equilibrium with the corresponding 2-pyridone form, which can influence the compound's reactivity patterns. The iodine atom at position 4 provides an excellent site for metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Negishi couplings, making this compound a versatile building block in organic synthesis.

The trifluoromethyl group, while generally inert to most chemical transformations, significantly affects the electronic properties of the pyridine ring. The strong electron-withdrawing nature of this group influences the reactivity of other functional groups and may alter the acidity of the hydroxyl group. By comparison, similar compounds like 2-hydroxy-6-(trifluoromethyl)pyridine have a predicted pKa of approximately 8.03±0.10 , but the presence of the additional iodo group in 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine might further modify this value.

Synthesis Methods

Current Synthetic Routes

Applications in Research

Medicinal Chemistry

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine holds significant potential in medicinal chemistry due to its unique structural features that make it an attractive building block for drug development. The compound's diverse functionality provides multiple handles for synthetic elaboration, allowing medicinal chemists to create libraries of derivatives with potentially valuable biological activities. The trifluoromethyl group, a common motif in many successful pharmaceuticals, enhances the compound's lipophilicity and metabolic stability, two critical parameters in drug design. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-trifluoromethylated counterparts. This increased activity can be attributed to several factors, including improved membrane permeability, enhanced binding affinity to target proteins, and increased resistance to metabolic degradation.

The hydroxyl group at position 2 introduces hydrogen bond donor and acceptor capabilities, which are often crucial for specific interactions with biological targets. This functional group can engage in hydrogen bonding with amino acid residues in protein binding pockets, potentially increasing binding affinity and specificity. Additionally, the hydroxyl group can be further derivatized to create ethers, esters, or carbamates, offering another dimension of structural diversity for medicinal chemistry exploration. This approach has been demonstrated with related compounds, where the hydroxyl group serves as a point of attachment for various functional groups, leading to compounds with distinct biological profiles .

While detailed pharmacological profiles specific to 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine are still under investigation, preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, indicating therapeutic potential. The compound's unique combination of functional groups imparts distinct chemical properties and reactivity patterns that could be harnessed for the development of novel therapeutic agents. Further research focusing on the interaction mechanisms involving this compound may reveal its potential role in enzyme inhibition and receptor binding, providing valuable insights for drug development efforts.

Materials Science

Beyond its applications in medicinal chemistry, 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine also presents intriguing possibilities in the field of materials science. The compound's structural characteristics, particularly the presence of the iodine atom and trifluoromethyl group, make it potentially valuable in the development of functional materials with specific electronic, optical, or chemical properties. The iodine atom, with its large atomic radius and polarizable electron cloud, can participate in halogen bonding interactions, which are increasingly recognized as important supramolecular forces in crystal engineering and the design of functional materials. These interactions could be exploited to create materials with predefined three-dimensional arrangements, potentially leading to applications in molecular recognition, sensing, or catalysis.

In the realm of optoelectronic materials, the extended π-conjugation system of the pyridine ring, modified by the electron-withdrawing trifluoromethyl group and the electron-rich hydroxyl group, could result in interesting photophysical properties. Such properties might include fluorescence, phosphorescence, or other forms of luminescence, potentially leading to applications in organic light-emitting diodes (OLEDs), photovoltaic cells, or fluorescent sensors. The iodine atom, being a heavy atom, could potentially facilitate intersystem crossing phenomena, enhancing phosphorescence and other triplet-state processes that are valuable in certain optoelectronic applications.

The potential of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine in coordination chemistry should also be considered. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group provide potential coordination sites for various metal ions. This coordination ability could be harnessed for the development of metal-organic frameworks (MOFs), coordination polymers, or discrete metal complexes with applications in catalysis, gas storage, or separation technologies. The electronic properties imparted by the trifluoromethyl and iodo substituents would likely influence the coordination behavior and the properties of the resulting metal complexes, potentially leading to unique catalytic or structural characteristics.

Biological Activity

Structure-Activity Relationships

The iodine atom at position 4 represents an interesting structural feature from an SAR perspective. Its large size and polarizability make it distinct from other halogens, potentially leading to unique binding interactions. Comparative studies with analogues bearing different halogens (fluorine, chlorine, bromine) at this position would elucidate the specific contribution of the iodine atom to biological activity. Additionally, replacing the iodine with other substituents, such as alkyl, aryl, or heterocyclic groups through cross-coupling reactions, could generate diverse libraries of compounds for biological evaluation, potentially identifying substituents that optimize activity against specific targets.

The trifluoromethyl group at position 6 significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. Research on similar compounds indicates that trifluoromethylated derivatives often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement may be attributed to improved target binding, increased membrane permeability, or reduced metabolic degradation. Comparative studies with analogues bearing different fluorinated groups (e.g., difluoromethyl, pentafluoroethyl) or non-fluorinated substituents (e.g., methyl, ethyl) at this position would provide valuable insights into the specific contributions of the trifluoromethyl group to biological activity.

The relative positioning of these three substituents on the pyridine ring is another important aspect of SAR analysis. The specific arrangement in 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine may create a unique three-dimensional pharmacophore that is optimal for interaction with certain biological targets. Studies comparing this compound with regioisomers having different substitution patterns, such as 3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine, would help elucidate the importance of the spatial arrangement of these functional groups for biological activity. Such comparative analyses could reveal subtle differences in binding modes and target selectivity, guiding the rational design of optimized derivatives for specific therapeutic applications.

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine with structurally related compounds provides valuable insights into the influence of specific structural features on chemical properties and biological activities. One closely related compound is 3-Hydroxy-6-iodo-2-(trifluoromethyl)pyridine, which shares the same molecular formula (C6H3F3INO) and molecular weight (288.99 g/mol) but differs in the arrangement of substituents on the pyridine ring. This positional isomer has the hydroxyl group at position 3, the iodine atom at position 6, and the trifluoromethyl group at position 2. The differing positions of these functional groups likely result in distinct electronic distributions, three-dimensional conformations, and consequently, different interaction patterns with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume